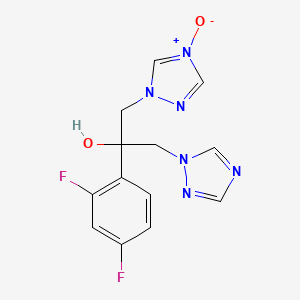![molecular formula C16H19N4NaO4S3 B13434623 N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt](/img/structure/B13434623.png)
N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt is a derivative of cefazolin, a first-generation cephalosporin antibiotic. This compound is modified to enhance its stability and efficacy. The modifications include the removal of the 2-(1H-tetrazol-1-yl)acetyl group and the addition of a tert-butylcarbonyl group. These changes aim to improve the pharmacokinetic properties and broaden the spectrum of activity against various bacterial strains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt involves multiple steps:
Starting Material: The synthesis begins with cefazolin as the starting material.
Removal of 2-(1H-tetrazol-1-yl)acetyl Group: This step involves the use of a strong base to cleave the 2-(1H-tetrazol-1-yl)acetyl group from cefazolin.
Addition of tert-butylcarbonyl Group: The tert-butylcarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of Sodium Salt: The final step involves the neutralization of the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used to carry out the reactions under controlled conditions.
Purification: The compound is purified using techniques such as crystallization and chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt has diverse scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of cephalosporin derivatives.
Biology: Investigated for its antibacterial activity against various bacterial strains.
Medicine: Explored for its potential use in treating bacterial infections, especially those resistant to conventional antibiotics.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt involves:
Inhibition of Cell Wall Synthesis: The compound binds to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting the synthesis of peptidoglycan, an essential component of the cell wall.
Disruption of Cell Wall Integrity: The inhibition of peptidoglycan synthesis leads to the weakening and eventual lysis of the bacterial cell wall.
Molecular Targets: The primary targets are PBPs, which are crucial for bacterial cell wall synthesis and maintenance.
Comparación Con Compuestos Similares
Similar Compounds
Cefazolin: The parent compound, a first-generation cephalosporin antibiotic.
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity.
Ceftriaxone: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt is unique due to:
Enhanced Stability: The modifications improve the stability of the compound under various conditions.
Broadened Spectrum: The compound exhibits a broader spectrum of activity compared to cefazolin.
Improved Pharmacokinetics: The modifications enhance the pharmacokinetic properties, making it more effective in treating infections.
Propiedades
Fórmula molecular |
C16H19N4NaO4S3 |
|---|---|
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
sodium;(6R,7R)-7-(2,2-dimethylpropanoylamino)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H20N4O4S3.Na/c1-7-18-19-15(27-7)26-6-8-5-25-12-9(17-14(24)16(2,3)4)11(21)20(12)10(8)13(22)23;/h9,12H,5-6H2,1-4H3,(H,17,24)(H,22,23);/q;+1/p-1/t9-,12-;/m1./s1 |
Clave InChI |
OLJIOFWOVKSXBR-WYUVZMMLSA-M |
SMILES isomérico |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(C)(C)C)SC2)C(=O)[O-].[Na+] |
SMILES canónico |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C)(C)C)SC2)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


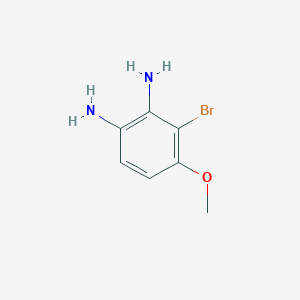
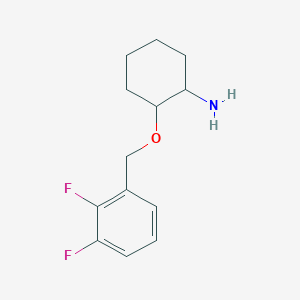
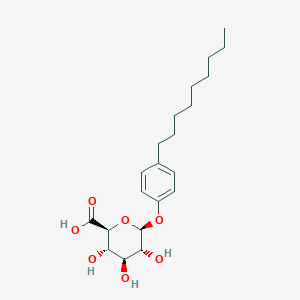
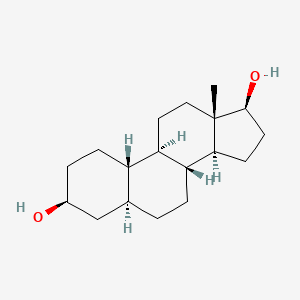
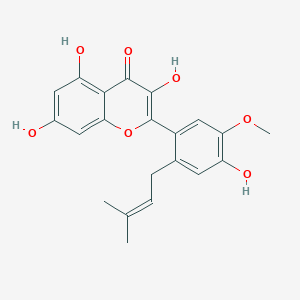

![Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate](/img/structure/B13434566.png)
![(3S,7R,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B13434578.png)
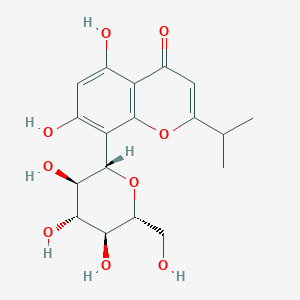
![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13434602.png)


